molecular formula C25H28N2O3 B1229757 2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione

2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione

Cat. No.: B1229757
M. Wt: 404.5 g/mol
InChI Key: OIIQPABANDREIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione is a member of pyrrolidines.

Scientific Research Applications

Antimicrobial Screening of Novel AZA-Imidoxy Compounds

Novel azaimidoxy compounds, including derivatives related to 2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione, have shown potential as chemotherapeutic agents. Their synthesis involves diazotization reactions and they've been tested for antimicrobial activities (Jain, Nagda, & Talesara, 2006).

Xanthine Oxidase Inhibitor Properties

Xanthine Oxidase Inhibition by Isoindoline-1,3-dione Derivatives

Isoindole-1,3(2H)-dione derivatives, including phenyl isoindole-1,3-dione variants, demonstrate inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and related disorders. This study also includes molecular docking studies to understand their interaction mechanisms with xanthine oxidase (Gunduğdu et al., 2020).

Anticonvulsant Activities

Anticonvulsant Activities of Hexahydro-Isoindole-1,3(2H)-dione Derivatives

Research has been conducted on the synthesis and anticonvulsant properties of various hexahydro-1H-isoindole-1,3(2H)-dione derivatives. These compounds have been tested in vivo using different methods, showing promise as potential anticonvulsant drugs (Sharma et al., 2016).

Novel Synthesis Methods

Innovative Synthesis of N-Phenylphthalimide Compounds

A study details a novel method for synthesizing N-phenylphthalimide compounds, including those related to this compound, with applications in herbicidal activity. The study focuses on optimizing the process conditions for efficient synthesis (Hai, 2007).

Antibacterial and Antifungal Studies

Spirooxindole Pyrrolidine Derivatives and Their Antibacterial Properties

A series of spiro[pyrrolidin-2,3′-oxindoles] synthesized from isoindole derivatives showed significant antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating their potential as chemotherapeutic agents (Haddad et al., 2015).

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-[7-oxo-7-(3-phenylpyrrolidin-1-yl)heptyl]isoindole-1,3-dione

InChI

InChI=1S/C25H28N2O3/c28-23(26-17-15-20(18-26)19-10-4-3-5-11-19)14-6-1-2-9-16-27-24(29)21-12-7-8-13-22(21)25(27)30/h3-5,7-8,10-13,20H,1-2,6,9,14-18H2

InChI Key

OIIQPABANDREIT-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CCCCCCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CCCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione
Reactant of Route 5
2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione
Reactant of Route 6
2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.